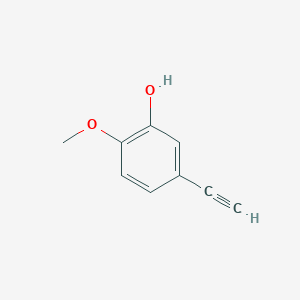
5-Bromo-2-(piperazin-1-ylmethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-[(piperazin-1-yl)methyl]phenol is a chemical compound that belongs to the class of phenols and piperazines It is characterized by the presence of a chloro group at the 5th position, a piperazin-1-ylmethyl group at the 2nd position, and a hydroxyl group at the 1st position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-[(piperazin-1-yl)methyl]phenol can be achieved through several methods. One common approach involves the reaction of 5-chloro-2-hydroxybenzyl chloride with piperazine. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization reactions . This method provides a high yield of the desired piperazine derivative.
Industrial Production Methods
Industrial production of 5-chloro-2-[(piperazin-1-yl)methyl]phenol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-[(piperazin-1-yl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chloro group can be reduced to form the corresponding hydroxy derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of quinones, while substitution of the chloro group can yield various substituted derivatives.
Scientific Research Applications
5-chloro-2-[(piperazin-1-yl)methyl]phenol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 5-chloro-2-[(piperazin-1-yl)methyl]phenol involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with neurotransmitter receptors, such as serotonin and dopamine receptors, which can modulate their activity. The phenol group can also participate in hydrogen bonding and other interactions with biological molecules, contributing to its overall biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[(piperazin-1-yl)methyl]phenol: Lacks the chloro group, which may affect its biological activity and chemical reactivity.
5-chloro-2-hydroxybenzylamine: Contains an amine group instead of the piperazine moiety, leading to different chemical and biological properties.
5-chloro-2-[(morpholin-4-yl)methyl]phenol: Contains a morpholine ring instead of piperazine, which can alter its interaction with biological targets.
Uniqueness
5-chloro-2-[(piperazin-1-yl)methyl]phenol is unique due to the presence of both the chloro and piperazine groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile chemical modifications and potential therapeutic applications.
Properties
Molecular Formula |
C11H15ClN2O |
|---|---|
Molecular Weight |
226.70 g/mol |
IUPAC Name |
5-chloro-2-(piperazin-1-ylmethyl)phenol |
InChI |
InChI=1S/C11H15ClN2O/c12-10-2-1-9(11(15)7-10)8-14-5-3-13-4-6-14/h1-2,7,13,15H,3-6,8H2 |
InChI Key |
AZCHZVUTHDCDIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=C(C=C(C=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


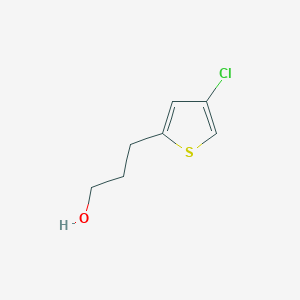
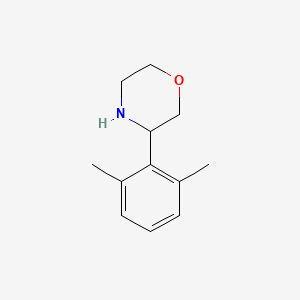
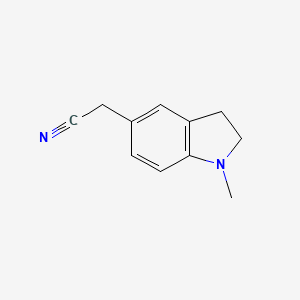
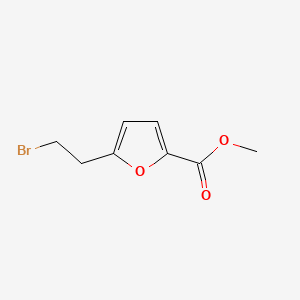
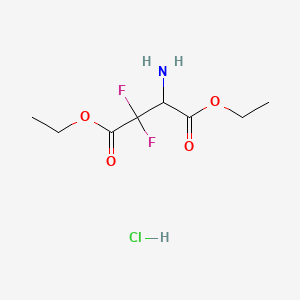
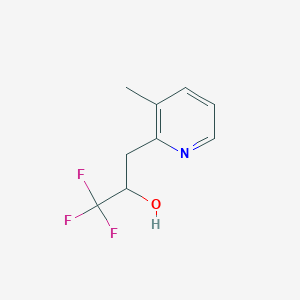
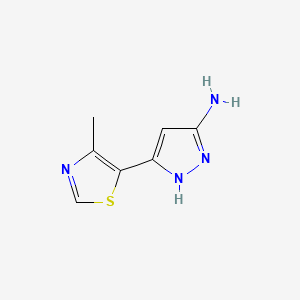
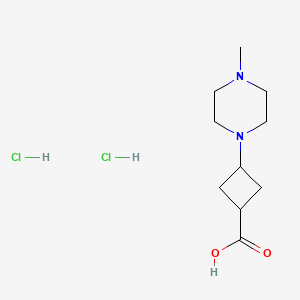
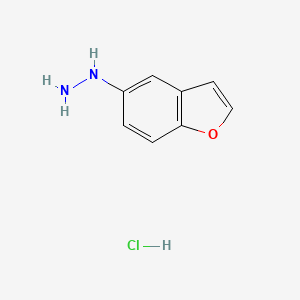
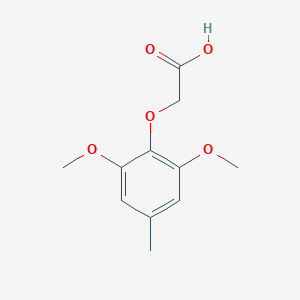
aminehydrochloride](/img/structure/B13602351.png)

aminedihydrochloride](/img/structure/B13602359.png)
